molecular formula C18H22N4O4 B1438650 tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate CAS No. 1133115-74-8

tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate

Cat. No. B1438650
CAS RN: 1133115-74-8
M. Wt: 358.4 g/mol
InChI Key: CGGFQFNDYKSSJB-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C18H22N4O4 . It has an average mass of 358.392 Da and a monoisotopic mass of 358.164093 Da . This compound is also known by its ChemSpider ID 25950057 .


Synthesis Analysis

The synthesis of “tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate” could potentially involve the use of 1-Boc-piperazine . 1-Boc-piperazine can undergo Buchwald-Hartwig coupling reactions with aryl halides . It can also be prepared in an 80% yield via solvent-free N-Boc protection catalyzed by iodine .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate” is defined by its molecular formula, C18H22N4O4 . The compound has an average mass of 358.392 Da and a monoisotopic mass of 358.164093 Da .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, 1-Boc-piperazine, a potential precursor in the synthesis of this compound, can undergo Buchwald-Hartwig coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C18H22N4O4 . It has an average mass of 358.392 Da and a monoisotopic mass of 358.164093 Da .

Scientific Research Applications

Synthesis and Characterization

  • tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is synthesized through a cost-effective process using CuI, ethylene glycol, and potassium phosphate. This compound is an important intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).
  • tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, a related compound, has been characterized by various spectroscopic methods and X-ray diffraction, which helps understand its molecular structure and stability (Zhi-Ping Yang et al., 2021).

Biological Evaluation

  • tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrates moderate anthelmintic activity and was characterized by spectroscopic evidence and X-ray diffraction (C. Sanjeevarayappa et al., 2015).

Structural Analysis

  • The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate reveals its potential as a pharmacologically useful core, with a focus on the sterically congested piperazine derivative (Ashwini Gumireddy et al., 2021).

Synthesis of Analogues

  • Efforts to increase bioavailability led to the synthesis of new analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, demonstrating enhanced anti-tuberculosis activity (Rajendra Tangallapally et al., 2006).

Material Science Applications

  • Investigation of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate revealed its effectiveness as a corrosion inhibitor for carbon steel, demonstrating significant inhibition efficiency in acidic conditions (B. Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-11-9-20(10-12-21)15-7-6-14(22(24)25)13-5-4-8-19-16(13)15/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGFQFNDYKSSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652748
Record name tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate

CAS RN

1133115-74-8
Record name tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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